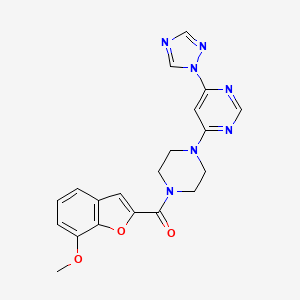

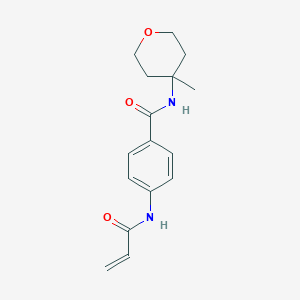

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives have been synthesized and evaluated for their anticancer activities . They have shown potent inhibitory activities against various cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the establishment of their structures by NMR and MS analysis .Molecular Structure Analysis

The molecular structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are not specifically mentioned in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were not specifically mentioned in the retrieved papers .科学的研究の応用

Anticancer Properties

The compound’s potential as an anticancer agent has been investigated. Researchers synthesized novel 1,2,4-triazole derivatives, including variations of this compound, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM. Additionally, safety assessments revealed proper selectivity against cancerous cells while sparing normal cells .

Antimicrobial Activity

Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, often exhibit antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against various pathogens, including bacteria, fungi, and viruses. Further studies are needed to determine its efficacy and mechanism of action .

Aromatase Inhibition

Molecular docking studies have suggested that this compound may interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors are used in breast cancer treatment to suppress estrogen production. Investigating its binding modes and potential as an aromatase inhibitor could be valuable .

Anti-Inflammatory Effects

Given the structural features, this compound might modulate inflammatory pathways. Researchers could explore its impact on inflammatory markers, cytokines, and related signaling pathways to assess its anti-inflammatory potential .

Neuroprotective Properties

Certain heterocyclic compounds exhibit neuroprotective effects. Investigating whether this compound can protect neurons from oxidative stress, inflammation, or other neurodegenerative factors would be relevant .

Antioxidant Activity

The benzofuran moiety in this compound suggests potential antioxidant properties. Researchers could assess its ability to scavenge free radicals and protect against oxidative damage .

作用機序

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction leads to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens .

Biochemical Pathways

The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption leads to a decrease in the levels of circulating estrogens, which can inhibit the growth and proliferation of estrogen-dependent cancer cells .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of cancer cells. In vitro cytotoxic evaluation indicated that some of the synthesized compounds exhibited potent inhibitory activities against various human cancer cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-9-16(30-19(14)15)20(28)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-4,9-13H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBKSLXQIBZBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2745326.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2745327.png)

![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)